An In-depth Technical Guide to Ethyl 2-(4-bromo-3-fluorophenyl)acetate: Properties, Structure, and Applications in Modern Synthesis
An In-depth Technical Guide to Ethyl 2-(4-bromo-3-fluorophenyl)acetate: Properties, Structure, and Applications in Modern Synthesis
This guide provides a comprehensive technical overview of Ethyl 2-(4-bromo-3-fluorophenyl)acetate, a key building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. This document will delve into its chemical and physical properties, molecular structure, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: A Versatile Synthetic Intermediate
Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a substituted phenylacetate derivative that has garnered significant attention as a versatile intermediate. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, provides multiple reactive sites for further functionalization. This strategic placement of functional groups allows for the regioselective introduction of various substituents, making it an invaluable precursor in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs)[1][2]. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to target proteins.
Physicochemical and Structural Properties
The physical and chemical characteristics of a compound are fundamental to its handling, reactivity, and application. Below is a summary of the key properties of Ethyl 2-(4-bromo-3-fluorophenyl)acetate.
Table 1: Physicochemical Properties of Ethyl 2-(4-bromo-3-fluorophenyl)acetate
| Property | Value | Reference |
| CAS Number | 1296223-82-9 | [1] |
| Molecular Formula | C₁₀H₁₀BrFO₂ | [1] |
| Molecular Weight | 261.09 g/mol | [1] |
| Appearance | Liquid | [3] |
| Purity | Typically ≥96% | [3] |
| Storage | Store at room temperature, sealed | [1][2] |
| MDL Number | MFCD19105270 | [1] |
Molecular Structure:
The structure of Ethyl 2-(4-bromo-3-fluorophenyl)acetate is characterized by a benzene ring substituted with a bromo group at the 4-position, a fluoro group at the 3-position, and an ethyl acetate group at the 1-position.
Figure 1: Chemical Structure of Ethyl 2-(4-bromo-3-fluorophenyl)acetate
Caption: 2D structure of Ethyl 2-(4-bromo-3-fluorophenyl)acetate.
Synthesis and Manufacturing
The most common and industrially scalable synthesis of Ethyl 2-(4-bromo-3-fluorophenyl)acetate involves the Fischer esterification of the corresponding carboxylic acid, 2-(4-bromo-3-fluorophenyl)acetic acid. This method is favored due to its high yield and the use of readily available and inexpensive reagents.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-bromo-3-fluorophenyl)acetic acid (1.0 equivalent).
-
Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents), which acts as both a reactant and a solvent.
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The excess ethanol is removed under reduced pressure. The residue is then diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to afford pure Ethyl 2-(4-bromo-3-fluorophenyl)acetate.
Figure 2: Synthesis Workflow of Ethyl 2-(4-bromo-3-fluorophenyl)acetate
Caption: A typical workflow for the synthesis of the target compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Ethyl 2-(4-bromo-3-fluorophenyl)acetate lies in the reactivity of its functional groups. The aryl bromide is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
a) Suzuki-Miyaura Coupling:
The bromine atom can be readily substituted in a Suzuki-Miyaura coupling reaction with various boronic acids or esters. This reaction is a powerful tool for constructing biaryl structures, which are prevalent in many pharmaceutical compounds. The reaction is typically catalyzed by a palladium(0) species in the presence of a suitable ligand and a base[4][5].
b) Buchwald-Hartwig Amination:
The aryl bromide can also undergo Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction with a wide range of primary and secondary amines[6][7][8]. This reaction provides a direct route to synthesize N-aryl compounds, which are important pharmacophores.
c) Hydrolysis:
The ethyl ester group can be easily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-bromo-3-fluorophenyl)acetic acid. This transformation is often a necessary step in a multi-step synthesis to enable further reactions, such as amide bond formation.
Figure 3: Key Reactions of Ethyl 2-(4-bromo-3-fluorophenyl)acetate
Caption: Overview of the primary synthetic transformations.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of the NMR, IR, and mass spectra for Ethyl 2-(4-bromo-3-fluorophenyl)acetate is not readily found in peer-reviewed literature, the expected spectral data can be inferred from the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The methylene protons of the acetate group will appear as a singlet. The aromatic region will display complex splitting patterns due to the presence of the bromo and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the carbons of the aromatic ring, with C-F coupling visible for the fluorinated carbons.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester. C-O stretching bands and aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and the ethyl group. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key feature in identifying the molecular ion.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Based on safety data for similar compounds, it may cause skin and eye irritation[9].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[9].
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a valuable and versatile building block in organic synthesis. Its unique structural features, particularly the strategically placed bromo and fluoro substituents, provide a platform for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and handling, underscoring its importance for professionals in drug discovery and materials science.
References
-
MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Bristol. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
KSCL (KRISHNA). (n.d.). MATERIAL SAFETY DATA SHEET (MSDS). Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl-α-bromophenyl acetate. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Retrieved from [Link]
-
YouTube. (2023). Suzuki Reaction example 3. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). Ethyl Acetate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]
Sources
- 1. Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 1296223-82-9 | WBC22382 [biosynth.com]
- 2. Ethyl 2-(4-bromo-3-fluorophenyl)acetate [myskinrecipes.com]
- 3. Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 1296223-82-9 [sigmaaldrich.com]
- 4. jeolusa.com [jeolusa.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. fishersci.com [fishersci.com]
